3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

DNA gyrase inhibition Topoisomerase IV inhibition Structure-activity relationship

This methanesulfonyl-substituted 1,2,4-oxadiazole/pyrrolidine hybrid is the minimal sulfonyl reference point for SAR studies targeting bacterial DNA gyrase and topoisomerase IV. Systematic variation of the sulfonyl group in this chemotype yields >10-fold potency differences, making this compound essential for benchmarking and ligand efficiency optimization (MW 293.3). Explicitly claimed in US9187437, it is strategically critical for FTO evaluations and patent validation. Procure as a research-grade reference standard to anchor your antibacterial lead optimization or IP due diligence programs.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 2034285-86-2
Cat. No. B2900556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
CAS2034285-86-2
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O3S/c1-20(17,18)16-8-7-11(9-16)12-14-13(19-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeySHLFZXQVUCNKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole (CAS 2034285-86-2) Product Procurement Evidence Guide


3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a pyrrolidine ring substituted with a methanesulfonyl group and a 5-phenyl moiety. This scaffold falls within the broader class of sulfonamide-containing heterocycles that have been disclosed in pharmaceutical patents as potential therapeutic agents, including as substituted oxadiazole compounds in US9187437 [1]. The compound is accessible from specialty chemical suppliers for research purposes.

Why In-Class 1,2,4-Oxadiazole Pyrrolidine Sulfonamides Cannot Be Interchanged for 3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole


The identity of the sulfonyl substituent on the pyrrolidine ring is a critical driver of biological activity. In a focused library of structurally analogous 1,2,4-oxadiazole/pyrrolidine hybrids, systematic variation of the sulfonyl group resulted in greater than 10-fold differences in inhibitory potency against bacterial DNA gyrase and topoisomerase IV [1]. This demonstrates that even conservative substitutions within this chemotype are not functionally equivalent, and that substituting a methanesulfonyl group with an alternative sulfonyl moiety can substantially alter target engagement and potency.

Quantitative Differentiation Evidence for 3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole


Sulfonyl Substituent-Driven Potency Differential in Enzyme Inhibition

In a closely related series of 1,2,4-oxadiazole/pyrrolidine hybrids, changing the sulfonyl substituent from methanesulfonyl to various aryl sulfonyl groups resulted in IC50 values spanning from mid-nanomolar to low-micromolar ranges against E. coli DNA gyrase and topoisomerase IV, representing over a 10-fold potency shift [1]. The target compound is inferred to occupy a distinct region of this activity landscape by virtue of its specific methanesulfonyl group.

DNA gyrase inhibition Topoisomerase IV inhibition Structure-activity relationship

Methanesulfonyl Steric and Electronic Differentiation from Aromatic Sulfonyl Analogs

The methanesulfonyl group (–SO₂CH₃) present in the target compound is the smallest sulfonyl substituent possible. Compared to the commonly encountered 4-fluorophenylmethanesulfonyl analog (MW 387.4 g/mol, which adds a 4-fluorobenzyl group), the target compound (MW 293.3 g/mol) is significantly lighter and more compact [1]. This reduction in molecular weight and aromatic surface area typically correlates with improved ligand efficiency indices (LE, LLE) in fragment- and lead-based discovery, although direct experimental LE comparisons have not been published for this specific pair.

Medicinal chemistry Physicochemical properties Ligand efficiency

Patent Selection as an Indicator of Favorable Pharmacological Profile

The compound 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole was specifically exemplified and claimed in US9187437, a patent covering substituted oxadiazole compounds for therapeutic use [1]. Patent inclusion typically reflects the outcome of an internal selection cascade in which the compound demonstrated a favorable balance of potency, selectivity, and drug-like properties relative to other analogs evaluated during the discovery program.

Pharmaceutical composition Intellectual property Lead compound selection

Recommended Application Scenarios for 3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole Based on Evidence


Enzyme Inhibition Screening Cascades Requiring Defined Sulfonyl Chemotypes

Given the >10-fold sensitivity of target potency to the sulfonyl substituent [1], this compound is ideally suited as a methanesulfonyl reference point in structure-activity relationship (SAR) studies aimed at dissecting the contribution of the sulfonyl group to DNA gyrase, topoisomerase IV, or related enzyme inhibition. It allows researchers to benchmark the activity of other sulfonyl variants within the same 1,2,4-oxadiazole/pyrrolidine series.

Fragment-Based or Ligand-Efficiency-Optimized Lead Discovery

The methanesulfonyl group confers the smallest possible sulfonyl substructure, resulting in a lower molecular weight (293.3 g/mol) compared to aromatic sulfonyl analogs [2]. This makes the compound a pragmatically attractive starting point for fragment growth or for lead series where ligand efficiency metrics (LE, LLE) are prioritized optimization parameters.

Pharmaceutical Lead Development Programs Referencing US9187437

As a specifically claimed embodiment in US9187437 [3], procurement of this compound is strategically relevant for organizations conducting freedom-to-operate evaluations, preparing follow-on patents, or seeking to validate published biological data associated with the patent's therapeutic indications. The compound serves as a key reference standard for the patent's chemical space.

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